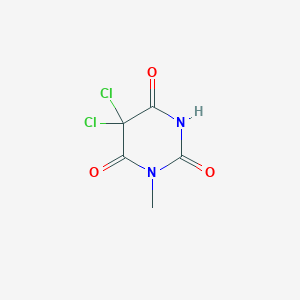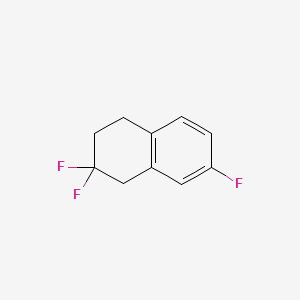
oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate: is a synthetic organic compound that belongs to the class of nitrobenzoates This compound is characterized by the presence of an alkyne group (oct-1-yn-3-yl), a dichlorophenoxy group, and a nitrobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves a multi-step process:
-
Formation of Oct-1-yn-3-ol: : The starting material, oct-1-yne, undergoes a hydroboration-oxidation reaction to form oct-1-yn-3-ol.
Reaction Conditions: Hydroboration with borane-tetrahydrofuran complex followed by oxidation with hydrogen peroxide in the presence of sodium hydroxide.
-
Synthesis of 5-(2,4-Dichlorophenoxy)-2-nitrobenzoic Acid: : This intermediate is prepared by nitration of 5-(2,4-dichlorophenoxy)benzoic acid.
Reaction Conditions: Nitration using a mixture of concentrated sulfuric acid and nitric acid.
-
Esterification: : The final step involves the esterification of oct-1-yn-3-ol with 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid.
Reaction Conditions: Esterification using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The alkyne group in oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate can undergo oxidation to form diketones or carboxylic acids.
Reagents and Conditions: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
-
Reduction: : The nitro group can be reduced to an amine.
Reagents and Conditions: Catalytic hydrogenation using palladium on carbon or reduction with iron and hydrochloric acid.
-
Substitution: : The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Reagents and Conditions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Oct-1-yn-3-yl 2-nitrobenzoate: Lacks the dichlorophenoxy group, leading to different chemical and biological properties.
5-(2,4-Dichlorophenoxy)-2-nitrobenzoic Acid: Lacks the ester linkage, affecting its reactivity and applications.
Oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)benzoate: Lacks the nitro group, resulting in different chemical behavior.
Uniqueness
Oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is unique due to the combination of its alkyne, dichlorophenoxy, and nitrobenzoate moieties. This combination imparts specific reactivity and potential bioactivity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
57729-25-6 |
|---|---|
Fórmula molecular |
C21H19Cl2NO5 |
Peso molecular |
436.3 g/mol |
Nombre IUPAC |
oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C21H19Cl2NO5/c1-3-5-6-7-15(4-2)29-21(25)17-13-16(9-10-19(17)24(26)27)28-20-11-8-14(22)12-18(20)23/h2,8-13,15H,3,5-7H2,1H3 |
Clave InChI |
RLPMQLBYZITAGM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C#C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Chloro-4-[4-(4-chlorophenyl)-1,4-diphenylbuta-1,2,3-trienyl]benzene](/img/structure/B14623650.png)
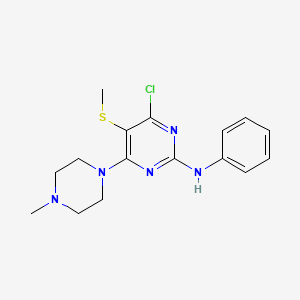
![1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one](/img/structure/B14623660.png)
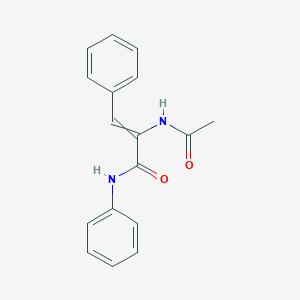
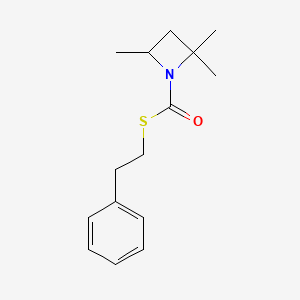
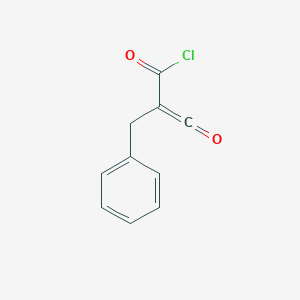
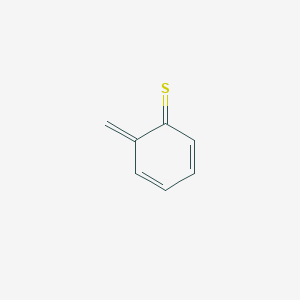
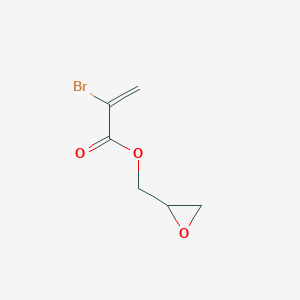
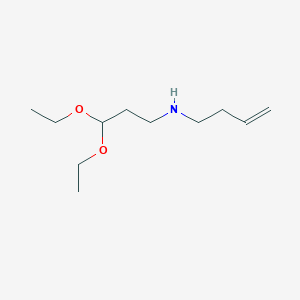
![N-[(2-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B14623695.png)
![3-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B14623698.png)
